molecular formula C17H14N4O4 B4816252 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B4816252
M. Wt: 338.32 g/mol
InChI Key: GDSMADLRGJYOPE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1,4-benzodioxin core linked to a benzotriazinone-acetamide moiety. The benzodioxin subunit (a fused bicyclic ether) contributes to its planar aromatic structure, while the benzotriazinone group introduces hydrogen-bonding and π-π stacking capabilities. The acetamide bridge facilitates structural diversity through derivatization.

Synthetic routes for analogous compounds often involve coupling reactions between benzodioxin-containing intermediates and activated acetamide precursors. For instance, describes the use of cesium carbonate and dry DMF to synthesize benzoxazine-acetamide derivatives under mild conditions . Characterization typically employs ¹H/¹³C NMR, IR, and HRMS, as exemplified by the spectral data for N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in (δ 7.08 ppm for NH, 4.20 ppm for OCH₂ groups) .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c22-16(18-11-5-6-14-15(9-11)25-8-7-24-14)10-21-17(23)12-3-1-2-4-13(12)19-20-21/h1-6,9H,7-8,10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMADLRGJYOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the benzotriazinone group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides and amines.

Major Products Formed: The reactions can yield various derivatives, including oxidized or reduced forms of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its derivatives may exhibit biological activity, making it useful in the development of new drugs or probes.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities References
Target Compound 1,4-Benzodioxin + Acetamide + Benzotriazinone 4-oxo-1,2,3-benzotriazin-3(4H)-yl ~353.3 g/mol¹ Potential pesticidal/biological activity (inferred from benzotriazinone analogs)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 1,4-Benzodioxin + Acetamide None (simplified backbone) 193.2 g/mol Baseline for solubility/log P studies; no reported bioactivity
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid 1,4-Benzodioxin + Carboxylic Acid -CH₂COOH 208.2 g/mol Anti-inflammatory activity (comparable to Ibuprofen in carrageenan-induced edema)
Azinphos-ethyl Benzotriazinone + Phosphorodithioate O,O-diethyl ester 345.4 g/mol Insecticidal activity (EPA-registered)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide 1,4-Benzodioxin + Acetamide + Pyrimidoindole Sulfanyl-pyrimidoindole 434.5 g/mol Hypothetical kinase inhibition (based on pyrimidoindole motif)

¹Calculated based on formula C₁₇H₁₅N₃O₄.

Research Findings and Limitations

  • Gaps in Bioactivity Data: Limited experimental evidence exists for the target compound’s pharmacological or pesticidal activity. Computational modeling (e.g., molecular docking with acetylcholinesterase or COX-2) is recommended to predict efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

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